2,5-dimethyl-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Research requiring a purine-bioisostere often faces solubility-permeability trade-offs. This 2,5-dimethylimidazo[4,5-b]pyridine (MW 147.18) solves that with a defined TPSA of 41.6 Ų and zero rotatable bonds. - **Key advantage:** Specific 2,5-substitution pattern - not interchangeable with mono-methyl or 2,6-isomers - preserves tautomeric equilibrium and basicity for kinase ATP-pocket targeting (TAM, CDK9, PDE10A, Aurora, TrkA). - **Supply:** Packaged for immediate use in fragment-based drug discovery, fluorescent probe synthesis, or angiotensin II antagonist intermediates. Available in research-grade quantities with rapid global delivery.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12273894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3H-imidazo[4,5-b]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)C
InChIInChI=1S/C8H9N3/c1-5-3-4-7-8(9-5)11-6(2)10-7/h3-4H,1-2H3,(H,9,10,11)
InChIKeyDMJJJHIFADRWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3H-imidazo[4,5-b]pyridine Physicochemical Profile & Scaffold


2,5-Dimethyl-3H-imidazo[4,5-b]pyridine (CAS 873330-96-2) is a heterocyclic small molecule featuring a fused imidazole-pyridine ring system with methyl substituents at the 2- and 5-positions [1]. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to purine bases, making it a versatile platform for developing kinase inhibitors and other bioactive molecules [2]. Key physicochemical descriptors include a molecular weight of 147.18 g/mol, a topological polar surface area (TPSA) of 41.6 Ų, zero rotatable bonds, and one hydrogen bond donor paired with two hydrogen bond acceptors, establishing a baseline for ligand efficiency and permeability potential [3].

Fragment-based kinase inhibitor design scaffold
Conformationally restricted core for ATP-pocket targeting
Purine-mimetic structure supports ligand efficiency

2,5-Dimethyl-3H-imidazo[4,5-b]pyridine: Critical Differences from Analogs


Generic substitution among imidazo[4,5-b]pyridine analogs is invalid due to profound differences in molecular properties that dictate both synthesis outcomes and biological performance. Unlike unsubstituted imidazo[4,5-b]pyridine or 2-methyl-3H-imidazo[4,5-b]pyridine (MW 133.15), the specific 2,5-dimethyl substitution pattern of this compound results in a distinct topological polar surface area (TPSA) of 41.6 Ų, zero rotatable bonds, and a heavy atom count of 11 [1][2]. These features directly impact solubility and membrane permeability. Furthermore, the 2,5-dimethyl pattern influences the tautomeric equilibrium and basicity of the imidazole ring, which are critical determinants of hydrogen-bonding interactions within enzyme active sites, such as kinase ATP-binding pockets [3]. Substituting with a mono-methyl analog or a 2,6-disubstituted isomer would alter these precise interaction profiles and physicochemical parameters, potentially compromising the intended biological activity or synthetic yield in subsequent functionalization reactions.

Methyl substitution pattern may shift TPSA and permeability profile vs. unsubstituted or mono-methyl analogs.
Tautomeric equilibrium and basicity change with substitution, potentially altering H-bonding in enzyme sites.
2,6-isomers present different synthetic vectors, limiting direct interchangeability in SAR programs.

2,5-Dimethyl-3H-imidazo[4,5-b]pyridine Comparative Evidence


TPSA Comparison: 2,5-Dimethyl vs. Unsubstituted

The topological polar surface area (TPSA) of 2,5-dimethyl-3H-imidazo[4,5-b]pyridine is calculated to be 41.6 Ų [1]. In contrast, the unsubstituted imidazo[4,5-b]pyridine scaffold has a TPSA of approximately 41.0 Ų based on structural calculations . The 0.6 Ų difference, while subtle, is significant in the context of lead optimization where even minor changes in polar surface area can influence blood-brain barrier permeability and oral absorption.

TPSA Comparison
Reported
2,5-dimethyl: 41.6 Ų vs unsubstituted: ~41.0 Ų
Minor TPSA shift may influence permeability ranking in lead optimization.
Computational prediction; verify experimentally.
Medicinal Chemistry Physicochemical Properties Drug Design

Rotatable Bond Count: 2,5-Dimethyl vs. 2-Methyl Analog

2,5-Dimethyl-3H-imidazo[4,5-b]pyridine possesses zero rotatable bonds, a feature that confers significant conformational rigidity [1]. In comparison, the 2-methyl-3H-imidazo[4,5-b]pyridine analog (MW 133.15) also has zero rotatable bonds . While both compounds share this property, the additional methyl group in the target compound increases molecular weight and complexity (Complexity: 148 vs. ~130 for the 2-methyl analog), which can enhance binding affinity through increased hydrophobic contacts without introducing entropic penalties associated with rotatable bonds.

Rotatable Bond Profile
Class-level
Conformationally restricted scaffold; no rotatable bonds in both analogs
Rigidity supports binding efficiency without entropic penalty.
Structural calculation; binding assay confirmation needed.
Structural Biology Ligand Efficiency Conformational Analysis

Kinase Inhibition and Anticancer Potential

While direct activity data for the parent compound is limited, a structurally related derivative, (3-benzyl-2,5-dimethyl-imidazo[4,5-b]pyridin-6-yl), demonstrated an IC50 of 653 nM in a binding assay [1]. More broadly, the imidazo[4,5-b]pyridine scaffold has been extensively optimized for kinase inhibition. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent TAM inhibitors with IC50 values as low as 0.77 nM . Furthermore, a 2024 study reported that imidazo[4,5-b]pyridine derivatives exhibit CDK9 inhibitory activity with IC50 values ranging from 0.63 to 1.32 μM, comparable to sorafenib (IC50 = 0.76 μM) [2]. Another study identified potent imidazo[4,5-b]pyridine PDE10A inhibitors with IC50 values between 0.8 and 6.7 nM [3]. These data establish the 2,5-dimethyl core as a validated starting point for developing potent anticancer and kinase-targeting agents.

Kinase Inhibition Context
Class-level inference
Derivative IC50 653 nM; class-level reports: TAM 0.77 nM, CDK9 0.63–1.32 μM
Supports scaffold selection for kinase SAR; parent activity not reported.
Direct data limited; class-level SAR guides initial choice.
Cancer Research Kinase Inhibition CDK9 MCF-7 HCT116

2,5-Dimethyl-3H-imidazo[4,5-b]pyridine Application Scenarios


Kinase Inhibitor Fragment and Scaffold

This compound is ideally suited as a core scaffold or fragment for designing novel kinase inhibitors. Its purine-mimetic structure, zero rotatable bonds, and low molecular weight make it an attractive starting point for fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) studies targeting kinases such as TAM, CDK9, PDE10A, Aurora, and TrkA [1][2]. The 2- and 5-positions offer vectors for chemical elaboration to optimize potency and selectivity, as demonstrated by the potent activities of related derivatives [1].

Fluorescent Probes and Cellular Imaging

The imidazo[4,5-b]pyridine core, including 2,5-dimethyl variants, has been utilized in the design of fluorescent probes for cellular imaging applications [1]. The scaffold's ability to be functionalized at multiple positions allows for the attachment of fluorophores or reactive groups, enabling the creation of tools to study kinase localization and dynamics in live cells. Its favorable physicochemical properties, such as a TPSA of 41.6 Ų, support cell permeability .

Angiotensin II Receptor Antagonist Intermediate

Substituted imidazo[4,5-b]pyridine derivatives, accessible from this 2,5-dimethyl core, are described in patents as intermediates for the synthesis of angiotensin II receptor antagonists [1]. These compounds are valuable in the development of therapeutics for hypertension and related cardiovascular disorders. The specific 2,5-dimethyl substitution pattern on this compound provides a defined starting material for the patented synthetic routes to these pharmacologically active agents [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based design
Conformationally restricted scaffold, low TPSA
Target engagement assays, selectivity profiling
Cellular imaging probe design
Functionalizable core, cell permeability
Live-cell imaging validation, fluorophore conjugation
Angiotensin II receptor antagonist intermediate research
Defined 2,5-dimethyl substitution pattern
Synthetic route verification, intermediate purity

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